molecular formula C10H11ClN2O B8669078 1-(3-Chloropyridin-2-yl)piperidin-4-one CAS No. 801306-58-1

1-(3-Chloropyridin-2-yl)piperidin-4-one

Cat. No.: B8669078
CAS No.: 801306-58-1
M. Wt: 210.66 g/mol
InChI Key: KLPGLRMIGFTYRT-UHFFFAOYSA-N
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Description

1-(3-Chloropyridin-2-yl)piperidin-4-one is a heterocyclic compound featuring a piperidin-4-one core substituted with a 3-chloropyridin-2-yl group. Piperidine derivatives are widely studied in medicinal chemistry due to their structural versatility and pharmacological relevance. While direct pharmacological data for this compound are scarce in the provided evidence, structurally related piperidin-4-one derivatives exhibit antimicrobial, anti-inflammatory, and antiviral activities .

Properties

CAS No.

801306-58-1

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

1-(3-chloropyridin-2-yl)piperidin-4-one

InChI

InChI=1S/C10H11ClN2O/c11-9-2-1-5-12-10(9)13-6-3-8(14)4-7-13/h1-2,5H,3-4,6-7H2

InChI Key

KLPGLRMIGFTYRT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)C2=C(C=CC=N2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The 3-chloropyridinyl group in the target compound introduces electron-withdrawing effects, which may stabilize the molecule against metabolic degradation compared to methoxy or alkyl substituents .
  • Ketone Functionality : The piperidin-4-one core is critical for hydrogen bonding with biological targets, a feature shared across all analogs .

Crystallographic and Conformational Analysis

  • 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one : Crystal structure reveals a chair conformation with equatorial aryl groups, minimizing steric clashes .
  • Software : SHELX programs are commonly used for structural refinement in crystallographic studies of piperidine derivatives .

Notes

  • Safety : Chloroacetyl and chloropyridinyl groups may pose reactivity hazards; proper handling and storage (e.g., room temperature for stable derivatives ) are advised.
  • Research Gaps : Direct pharmacological data for the target compound are lacking; future studies should focus on structure-activity relationship (SAR) profiling.

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